molecular formula C17H18F3N3OS B10837194 N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide

N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B10837194
M. Wt: 369.4 g/mol
InChI Key: ZMQGTVWBYJXOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Biological Activity

N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a thiophene ring, a carboxamide group, and a piperazine moiety, which are crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₈F₃N₃O
Molecular Weight275.28 g/mol
CAS Number866133-93-9
LogP2.40
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • Caco-2 (colon cancer)
  • 3T3-L1 (mouse embryo)

In vitro assays demonstrated that some derivatives possess IC50 values in the low micromolar range, indicating potent antiproliferative activity. For instance, one study reported an IC50 of approximately 2.76 µM against ovarian cancer cell lines .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes associated with tumor growth. Compounds with similar structures have been shown to inhibit:

  • Histone Deacetylases (HDACs)
  • Carbonic Anhydrases (CA)

These enzymes are crucial in regulating cellular processes such as proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperazine ring or the introduction of additional functional groups can significantly alter potency and selectivity.

Key Findings from SAR Studies

  • Piperazine Substituents : Variations in the piperazine substituents have been linked to enhanced affinity for specific biological targets.
  • Trifluoromethyl Group : The presence of the trifluoromethyl group has been associated with improved metabolic stability and increased lipophilicity.
  • Thiophene Ring Modifications : Alterations to the thiophene ring can lead to variations in anticancer activity, highlighting the importance of this moiety in drug design.

Case Study 1: Inhibition of Tumor Growth

A recent study evaluated the efficacy of this compound in a mouse model of cancer. The results showed a significant reduction in tumor size compared to control groups, suggesting strong in vivo activity.

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity of this compound against various cancer cell lines. It was found to exhibit preferential cytotoxicity towards ovarian and renal cancer cells, with minimal effects on non-cancerous cells, indicating potential for therapeutic use with reduced side effects.

Properties

Molecular Formula

C17H18F3N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H18F3N3OS/c1-22-6-8-23(9-7-22)14-5-4-12(17(18,19)20)11-13(14)21-16(24)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3,(H,21,24)

InChI Key

ZMQGTVWBYJXOLY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.